molecular formula C11H14N2O2 B11757390 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Cat. No.: B11757390
M. Wt: 206.24 g/mol
InChI Key: HVOUMZFNUQJFSR-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an azepine ring, with methoxy and methyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its unique structure and reactivity profile make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one include other pyridoazepines and related heterocyclic compounds. Examples include:

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting biological activity. The presence of the methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-methoxy-5-methyl-8,9-dihydro-7H-pyrido[3,2-b]azepin-6-one

InChI

InChI=1S/C11H14N2O2/c1-13-9-6-7-10(15-2)12-8(9)4-3-5-11(13)14/h6-7H,3-5H2,1-2H3

InChI Key

HVOUMZFNUQJFSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC(=N2)OC

Origin of Product

United States

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